Tert-butyl 18-bromooctadecanoate
Overview
Description
Tert-butyl 18-bromooctadecanoate is a useful research compound. Its molecular formula is C22H43BrO2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl 18-bromooctadecanoate is a chemical compound with the molecular formula C22H43BrO2. Its biological activity has garnered interest due to its potential applications in various fields, including pharmaceuticals and materials science. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C22H43BrO2
- Molecular Weight : 431.41 g/mol
- CAS Number : 44543182
Mechanisms of Biological Activity
This compound's biological activity can be attributed to its structural characteristics, particularly the presence of the bromine atom and the tert-butyl group. These features may influence its interaction with biological membranes and proteins, leading to various physiological effects.
Quorum Sensing Inhibition
Quorum sensing (QS) is a mechanism used by bacteria to coordinate their behavior in response to population density. Compounds that inhibit QS can reduce virulence factor production and biofilm formation in pathogenic bacteria. Research on related compounds indicates that they may modulate QS pathways, thereby diminishing bacterial pathogenicity.
Case Studies
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Antimicrobial Screening :
- A study evaluated the antimicrobial activity of fatty acid derivatives against Pseudomonas aeruginosa and Staphylococcus aureus. The results showed that certain long-chain fatty acid derivatives significantly inhibited bacterial growth, suggesting similar potential for this compound.
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Quorum Sensing Modulation :
- Research on compounds like 2-tert-butyl-1,4-benzoquinone demonstrated their ability to inhibit QS in Chromobacterium violaceum. This study highlights the importance of structural features in modulating QS pathways, which could be relevant for this compound.
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
tert-butyl 18-bromooctadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43BrO2/c1-22(2,3)25-21(24)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-23/h4-20H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYCNMDVJHOWES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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